molecular formula C13H18ClNO2 B1394722 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride CAS No. 1219956-77-0

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Cat. No. B1394722
M. Wt: 255.74 g/mol
InChI Key: FKTZKSWMLOHLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It belongs to the class of psychoactive substances.


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride consists of a pyrrolidine ring attached to a phenylacetate group via a methylene bridge .

Scientific Research Applications

  • Chemical Synthesis and Analysis :

    • The compound has been investigated in the context of the illicit synthesis of phenyl-2-propanone (P2P) from phenylacetic acid, highlighting its role in clandestine drug laboratories and the chemical pathways involved (Allen, Stevenson, Nakamura, & Ely, 1992).
    • Research on the stereoselective homocoupling of phenylacetic acid derivatives utilizing electrochemically generated base has been conducted, demonstrating the utility of this compound in synthetic chemistry (Matsumura, Nishimura, Watanabe, Kise, Aoyama, & Kashimura, 1997).
    • It's also been used in the study of the Pd-Catalyzed Remote Meta-C-H Functionalization of Phenylacetic Acids (Jin, Chu, Chen, & Yu, 2018).
  • Pharmacological Investigations :

    • A structural and molecular modeling study of mono(pyrrolidiniomethyl)phenylacetate antiarrhythmic agents has been conducted, providing insights into the potential medical applications of this compound (Sui & Codding, 1995).
  • Medicinal Chemistry and Drug Synthesis :

    • The compound's relevance in the synthesis of new drugs and drug impurities has been explored, such as in the isolation and characterization of impurities in methamphetamine synthesized via reductive amination of phenylacetic acid (Toske et al., 2017).

properties

IUPAC Name

pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZKSWMLOHLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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